3-(2-(2-Methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one
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Overview
Description
JTP 1048196: is a selective inhibitor of the linear ubiquitin chain assembly complex (LUBAC). It has an IC50 value of 16.1 μM for inhibiting the linear polyubiquitination activity of the HOIL-1L/HOIP complex . This compound is significant in the study of ubiquitination, a process that tags proteins for degradation and regulates various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JTP 1048196 involves the formation of a lactone structure, which is then transformed into a reactive α,β-unsaturated carbonyl moiety. This transformation is crucial for its inhibitory activity against LUBAC .
Chemical Reactions Analysis
Types of Reactions: JTP 1048196 primarily undergoes substitution reactions due to its reactive α,β-unsaturated carbonyl group. This group can react with nucleophiles, such as cysteine residues in proteins, leading to covalent inhibition .
Common Reagents and Conditions:
Reagents: Common reagents include nucleophiles like thiols (e.g., cysteine).
Conditions: Reactions typically occur under mild conditions, often in aqueous or organic solvents at room temperature.
Major Products: The major product formed from the reaction of JTP 1048196 with cysteine residues is a covalent adduct, which inhibits the activity of the target protein complex .
Scientific Research Applications
Chemistry: JTP 1048196 is used as a tool compound to study the mechanisms of ubiquitination and deubiquitination. It helps in understanding the role of LUBAC in various cellular processes .
Biology: In biological research, JTP 1048196 is employed to investigate the regulation of protein degradation pathways. It is particularly useful in studying diseases where ubiquitination plays a critical role, such as cancer and neurodegenerative disorders.
Mechanism of Action
JTP 1048196 exerts its effects by covalently binding to the cysteine residues of the HOIL-1L/HOIP complex, a key component of LUBAC. This binding inhibits the linear polyubiquitination activity, thereby affecting downstream signaling pathways, such as the NF-κB pathway . The inhibition of LUBAC disrupts the regulation of protein degradation, impacting various cellular processes .
Comparison with Similar Compounds
JTP 0819958: Another LUBAC inhibitor with a similar mechanism of action.
HOIPIN-8: A potent inhibitor of the HOIP component of LUBAC.
WS-383: An inhibitor of the DCN1-UBC12 protein-protein interaction.
Uniqueness: JTP 1048196 is unique due to its specific inhibition of the linear ubiquitin chain assembly complex, making it a valuable tool for studying the ubiquitination process. Its selectivity and covalent binding mechanism distinguish it from other inhibitors .
Properties
IUPAC Name |
3-[2-(2-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-15-9-5-4-8-13(15)14(18)10-16-11-6-2-3-7-12(11)17(19)21-16/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBPFCSPQHHVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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